(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide
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Overview
Description
(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with an ethoxy group at the 8th position, a nitrobenzoyl hydrazinylidene moiety at the 2nd position, and a carboxamide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base, such as potassium carbonate.
Attachment of the Nitrobenzoyl Hydrazinylidene Moiety: This step involves the condensation of the chromene core with 3-nitrobenzoyl hydrazine under reflux conditions in the presence of a suitable catalyst, such as acetic acid.
Formation of the Carboxamide Group: The final step involves the conversion of the ester group at the 3rd position to a carboxamide group using ammonia or an amine under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkoxy or substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl hydrazinylidene moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromene core may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-8-methoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide
- (2E)-8-ethoxy-2-[(4-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide
- (2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxylic acid
Uniqueness
(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6/c1-2-28-15-8-4-5-11-10-14(17(20)24)19(29-16(11)15)22-21-18(25)12-6-3-7-13(9-12)23(26)27/h3-10H,2H2,1H3,(H2,20,24)(H,21,25)/b22-19+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOTUNRXQALUPM-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1O/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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